Efficacy vs. Cannabidiol in Dravet Syndrome: Network Meta-Analysis of Seizure Reduction
In a 2024 network meta-analysis comparing first-line add-on therapies for Dravet syndrome, fenfluramine demonstrated superior efficacy to cannabidiol in achieving clinically meaningful (≥50%) reductions in monthly convulsive seizure frequency (MCSF). The absolute risk difference (RD) for achieving ≥50% seizure reduction with fenfluramine 0.7 mg/kg/day versus stiripentol 50 mg/kg/day was 1% [95% CI: -20% to 22%; p = 0.93], indicating comparable efficacy, but both were statistically superior to licensed dose regimens of cannabidiol (10 or 20 mg/kg/day) [1].
| Evidence Dimension | Proportion of patients achieving ≥50% reduction in monthly convulsive seizure frequency (MCSF) from baseline |
|---|---|
| Target Compound Data | Fenfluramine 0.7 mg/kg/day: 54-68% responder rate across trials; RD vs. stiripentol = 1% |
| Comparator Or Baseline | Stiripentol 50 mg/kg/day: RD vs. fenfluramine = 1%; Cannabidiol 10-20 mg/kg/day: significantly lower responder rates (p<0.05) |
| Quantified Difference | Fenfluramine and stiripentol were similarly effective; both statistically superior to cannabidiol (p<0.05) for ≥50% and ≥75% MCSF reduction |
| Conditions | Network meta-analysis of randomized controlled trial (RCT) data for Dravet syndrome add-on therapy |
Why This Matters
When selecting an antiseizure medication for Dravet syndrome clinical development, fenfluramine's established non-inferiority to stiripentol and clear superiority over cannabidiol in reducing convulsive seizures is a critical differentiator for trial design and market positioning.
- [1] Guerrini R, et al. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis. Epilepsia Open. 2024. doi:10.1002/epi4.12923. View Source
